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Compound of Interest

Compound Name: (S)-N-Boc-3-methylmorpholine

Cat. No.: B1440204 Get Quote

An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine (CAS: 1022094-01-4):

Synthesis, Applications, and Methodologies for Drug Discovery

Executive Summary
(S)-N-Boc-3-methylmorpholine is a chiral heterocyclic building block of significant value in

contemporary drug discovery and medicinal chemistry. Its utility stems from the integration of

two critical components: the morpholine scaffold, a "privileged structure" known to impart

favorable pharmacokinetic properties, and the acid-labile tert-butyloxycarbonyl (Boc) protecting

group, which enables its strategic use in complex, multi-step synthetic campaigns. This guide

provides a comprehensive technical overview for researchers and drug development

professionals, detailing the synthesis, physicochemical properties, strategic applications, and

essential protocols related to this versatile intermediate.

Introduction: The Morpholine Scaffold in Medicinal
Chemistry
The "Privileged" Nature of Chiral Morpholines
The morpholine ring is a six-membered heterocycle frequently employed in medicinal chemistry

for its advantageous biological, metabolic, and physicochemical properties.[1] Its inclusion in a

molecule can enhance aqueous solubility, improve metabolic stability, and modulate

lipophilicity, all of which are critical parameters in optimizing a drug candidate's profile.[2][3]

Chiral morpholines, such as the (S)-3-methyl derivative, offer an additional layer of
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sophistication, allowing for stereospecific interactions with biological targets, which is crucial for

enhancing potency and selectivity.[4]

Role in Modulating Pharmacokinetics and
Pharmacodynamics
The morpholine moiety is particularly valuable in the design of drugs targeting the central

nervous system (CNS).[3][5] The weak basicity of the nitrogen atom (pKa ~8.5 for morpholine)

is close to physiological pH, which can aid in improving oral bioavailability and permeability

across the blood-brain barrier.[2] By serving as a versatile scaffold, it correctly orients functional

groups for optimal binding with receptors and enzymes while simultaneously fine-tuning the

molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2]

(S)-N-Boc-3-methylmorpholine: A Key Synthetic
Intermediate
(S)-N-Boc-3-methylmorpholine serves as a protected, shelf-stable precursor to the reactive

(S)-3-methylmorpholine. The Boc group is one of the most common amine protecting groups

due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, reductive)

and its straightforward removal under acidic conditions.[6][7] This allows chemists to perform

modifications on other parts of a molecule without unintended reactions at the morpholine

nitrogen, making it an indispensable tool for constructing complex bioactive compounds.

Physicochemical & Spectroscopic Profile
The fundamental properties of (S)-N-Boc-3-methylmorpholine are summarized below. This

data is essential for reaction planning, characterization, and quality control.

Core Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00390b
https://pubmed.ncbi.nlm.nih.gov/33459557/
https://www.researchgate.net/publication/348580336_Occurrence_of_Morpholine_in_Central_Nervous_System_Drug_Discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.researchgate.net/publication/335760918_Morpholine_as_a_privileged_structure_A_review_on_the_medicinal_chemistry_and_pharmacological_activity_of_morpholine_containing_bioactive_molecules
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.benchchem.com/product/b1440204?utm_src=pdf-body
https://www.benchchem.com/product/b1440204?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Step_by_Step_Boc_Protection_of_a_Secondary_Amine.pdf
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amine-protection-deprotection.html
https://www.benchchem.com/product/b1440204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 1022094-01-4 [8][9]

Molecular Formula C₁₀H₁₉NO₃ [8]

Molecular Weight 201.26 g/mol [8]

Synonym

tert-butyl (3S)-3-

methylmorpholine-4-

carboxylate

[10]

Purity Typically ≥97% [8]

Storage Store at 2-8°C [11]

Predicted Spectroscopic Data
While experimental spectra should always be acquired for confirmation, the following table

outlines the expected spectroscopic characteristics for verification of the compound's identity.
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Technique Expected Characteristics

¹H NMR

~1.45 ppm: Sharp singlet, 9H (tert-butyl group of

Boc). ~1.15 ppm: Doublet, 3H (methyl group at

C3). ~2.5-4.0 ppm: Series of complex multiplets,

7H (morpholine ring protons). The protons

adjacent to the nitrogen and oxygen atoms will

be the most downfield.

¹³C NMR

~155 ppm: Carbonyl carbon of the Boc group.

~80 ppm: Quaternary carbon of the Boc group.

~70-75 ppm: C5 of the morpholine ring

(adjacent to oxygen). ~65-70 ppm: C2 of the

morpholine ring (adjacent to oxygen). ~45-55

ppm: C3 and C6 of the morpholine ring. ~15-20

ppm: Methyl carbon at C3.

Mass Spec (ESI+)

m/z 202.14: [M+H]⁺. m/z 146.10: [M - C₄H₈ +

H]⁺ (loss of isobutylene). m/z 102.09: [M - Boc +

H]⁺ (loss of the entire Boc group).

Synthetic Strategy & Protocols
The synthesis of (S)-N-Boc-3-methylmorpholine is typically achieved in a two-step sequence

starting from a chiral morpholinone precursor.

Overall Synthetic Workflow
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Part A: Precursor Synthesis

Part B: N-Boc Protection

(S)-5-Methylmorpholin-3-one

(S)-3-Methylmorpholine

 Reduction (e.g., LiAlH₄) 

(S)-N-Boc-3-methylmorpholine

 Protection (Boc₂O, Base) 

Click to download full resolution via product page

Caption: High-level overview of the two-stage synthesis.

Part A: Synthesis of the Precursor, (S)-3-
methylmorpholine
The most direct route involves the reduction of the corresponding lactam (morpholinone).

Causality & Choice of Reagent: The amide carbonyl of (S)-5-methylmorpholin-3-one must be

fully reduced to a methylene group (-CH₂-). Strong, non-selective hydride reagents like

Lithium Aluminum Hydride (LiAlH₄) are ideal for this transformation. LiAlH₄ is highly reactive

and capable of reducing both esters and amides, making it a robust choice for this step. The

reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently

with water.

Protocol 4.2.1: Reduction of (S)-5-methylmorpholin-3-one[11][12]

Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping

funnel, and nitrogen inlet, add Lithium Aluminum Hydride (3.0 eq.) suspended in
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anhydrous Tetrahydrofuran (THF) (approx. 0.5 M).

Cooling: Cool the suspension to 0°C using an ice bath.

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF and

add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

Reaction: After the addition is complete, allow the reaction mixture to warm gradually to

room temperature and stir overnight.

Quenching: Carefully quench the reaction by sequential, dropwise addition of water,

followed by 2N aqueous sodium hydroxide solution, and finally more water at 0°C (Fieser

workup).[12]

Workup: Stir the resulting mixture for 30-60 minutes. Add a suitable organic solvent (e.g.,

dichloromethane) and anhydrous sodium sulfate to the slurry and continue stirring.

Isolation: Filter the mixture through a pad of celite, washing the filter cake thoroughly with

the organic solvent.

Purification: Concentrate the filtrate under reduced pressure at a low temperature (<30°C)

to yield crude (S)-3-methylmorpholine, which can be used directly in the next step or

purified further by distillation if required.

Part B: N-Boc Protection of (S)-3-methylmorpholine
This is a standard procedure for protecting a secondary amine.

Causality & Mechanism: The reaction proceeds via nucleophilic attack of the secondary

amine of (S)-3-methylmorpholine onto one of the carbonyl carbons of di-tert-butyl

dicarbonate (Boc₂O).[6] A base, such as triethylamine (TEA), is used to neutralize the acidic

proton on the nitrogen, facilitating the reaction and driving it to completion. The Boc group is

sterically bulky, preventing over-alkylation, and electronically stable to many reagents,

making it an excellent protecting group.[13]

Protocol 4.3.1: Standard N-Boc Protection[6]
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Setup: Dissolve the crude (S)-3-methylmorpholine (1.0 eq.) from the previous step in an

anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.1-0.5 M) in a

round-bottom flask.

Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10 minutes at

room temperature.

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) to the mixture. The

addition can be done portion-wise as a solid or dropwise as a solution in the reaction

solvent.

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the

progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is

consumed.

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic

solvent such as ethyl acetate.

Washing: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution

and then with brine (saturated NaCl solution).

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium

sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purification: Purify the resulting crude product by column chromatography on silica gel to

afford pure (S)-N-Boc-3-methylmorpholine.

Applications in Drug Development
The primary role of (S)-N-Boc-3-methylmorpholine is to serve as a chiral building block for

introducing the (S)-3-methylmorpholine moiety into a target molecule.

Strategic Incorporation into Lead Compounds
The typical workflow involves deprotecting the Boc group to reveal the secondary amine, which

can then participate in various coupling reactions. This strategy is used to append the

morpholine ring to a larger molecular scaffold, often in the later stages of a synthesis. This
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approach is valuable for creating libraries of analogues for structure-activity relationship (SAR)

studies.[1]

Application Workflow

(S)-N-Boc-3-methylmorpholine

N-Boc Deprotection
(TFA or HCl)

(S)-3-Methylmorpholine
(Secondary Amine)

Coupling Reaction
(e.g., Buchwald-Hartwig,

Amide Coupling,
Reductive Amination)

Final Bioactive Molecule
(e.g., Kinase Inhibitor, CNS Agent)

Click to download full resolution via product page

Caption: Common synthetic sequence using the title compound.

Case Studies: CNS-Active Agents and Kinase Inhibitors
The 3-methylmorpholine moiety has been incorporated into potent and selective ATP-

competitive mTOR kinase inhibitors.[2] In these structures, the chiral morpholine can form key

hydrogen bonds or occupy specific pockets within the enzyme's active site, contributing to high

affinity and selectivity. Its favorable PK properties also make it a common feature in compounds

designed to be brain-penetrant for treating CNS disorders.[2][3]
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N-Boc Deprotection: Releasing the Core Amine
The final step in utilizing this building block is the efficient and clean removal of the Boc

protecting group.

Causality & Mechanism: The Boc group is cleaved under acidic conditions. The acid

protonates the carbamate oxygen, leading to the elimination of gaseous isobutylene and the

formation of an unstable carbamic acid, which rapidly decarboxylates to release the free

amine.[7] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.

Alternatively, 4M HCl in dioxane is another standard reagent that yields the amine as its

hydrochloride salt, which is often a stable, crystalline solid.[6][14]

Protocol 6.0.1: TFA-Mediated Deprotection[15]

Setup: Dissolve the (S)-N-Boc-3-methylmorpholine (1.0 eq.) in Dichloromethane (DCM)

(approx. 0.1 M).

Reagent Addition: Cool the solution to 0°C and add Trifluoroacetic acid (TFA, 5-10 eq.,

often used as a 20-50% solution in DCM) dropwise.

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room

temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS for the

disappearance of the starting material.

Workup (for free amine): Remove the solvent and excess TFA in vacuo. Dissolve the

residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous

NaHCO₃ or Na₂CO₃ solution to neutralize the acid and deprotonate the amine.

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate to yield the deprotected (S)-3-methylmorpholine.

Conclusion
(S)-N-Boc-3-methylmorpholine is a high-value synthetic intermediate that provides a reliable

and strategic route to incorporating the pharmacologically significant chiral 3-methylmorpholine

scaffold into drug candidates. Its robust synthesis, the stability of the Boc protecting group, and

the straightforward deprotection protocols make it an essential tool for medicinal chemists. A
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thorough understanding of its properties and associated methodologies, as detailed in this

guide, empowers researchers to leverage this building block effectively in the pursuit of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1440204#s-n-boc-3-methylmorpholine-cas-number-
1022094-01-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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